1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

Chemical Identity Regiochemistry Bioisostere Differentiation

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde (CAS 1184913-66-3) is a heterobicyclic building block belonging to the 1-oxo-1,2-dihydroisoquinoline family, defined by a fused isoquinolinone core bearing a reactive carbaldehyde substituent exclusively at the 5-position. Its molecular formula is C₁₀H₇NO₂ (MW 173.17 g/mol), and it is commercially supplied as a research intermediate for downstream synthetic elaboration, most notably Pictet–Spengler cyclizations and reductive amination sequences that construct complex nitrogen-containing pharmacophores.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 1184913-66-3
Cat. No. B1388364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
CAS1184913-66-3
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC(=O)C2=C1)C=O
InChIInChI=1S/C10H7NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-6H,(H,11,13)
InChIKeyNGSSGCKGXBKZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde (CAS 1184913-66-3) Procurement & Selection Baseline


1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde (CAS 1184913-66-3) is a heterobicyclic building block belonging to the 1-oxo-1,2-dihydroisoquinoline family, defined by a fused isoquinolinone core bearing a reactive carbaldehyde substituent exclusively at the 5-position [1]. Its molecular formula is C₁₀H₇NO₂ (MW 173.17 g/mol), and it is commercially supplied as a research intermediate for downstream synthetic elaboration, most notably Pictet–Spengler cyclizations and reductive amination sequences that construct complex nitrogen-containing pharmacophores . For scientific procurement, differentiation from its positional isomers (4-, 6-, and 7-carbaldehyde analogs) is critical because the aldehyde position directly dictates the regiochemical outcome of these key transformations, making the 5-substituted isomer the only viable candidate when a 5-vector functionalization is required in the target scaffold.

Why Generic 1-Oxo-1,2-dihydroisoquinoline Carbaldehydes Cannot Substitute for the 5-Carbaldehyde Isomer


The 1-oxo-1,2-dihydroisoquinoline carbaldehyde positional isomers (4-, 5-, 6-, 7-carbaldehyde) are not interchangeable; each presents a unique spatial orientation of the electrophilic aldehyde group relative to the lactam nitrogen and aromatic ring, which dictates the regiochemistry of any subsequent annulation, cross-coupling, or condensation reaction [1]. In a Pictet–Spengler cyclization, for instance, the 5-carbaldehyde isomer directs ring closure to form a distinct [c]-fused polycyclic system that cannot be accessed using the 4-, 6-, or 7-carbaldehyde variants, while the latter isomers lead to regioisomeric products with potentially divergent biological or physicochemical properties . Procuring a generic 'oxo-dihydroisoquinoline carbaldehyde' without specifying the 5-substitution therefore risks synthetic failure or the generation of an unintended regioisomer, entailing costly re-synthesis and project delays.

Quantitative Differentiation Evidence for 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde vs. Positional Isomer Comparators


Regiochemical Identity: Unique InChIKey and SMILES Encoding Confirms Exclusive 5-Position Aldehyde Substitution

The 5-carbaldehyde isomer possesses a unique InChIKey (NGSSGCKGXBKZHT-UHFFFAOYSA-N) and canonical SMILES (O=CC1=CC=CC2=C1C=CNC2=O) that encode the aldehyde group exclusively at the 5-position of the isoquinolinone scaffold [1]. In contrast, the 4-carbaldehyde analog is represented by SMILES O=CC1=CC=CC2=C1C=CN=C2O (enol tautomer) or equivalent structural identifiers differentiating the aldehyde attachment point . These distinct structural descriptors ensure that procurement of CAS 1184913-66-3 guarantees the correct regioisomer for synthetic routes requiring a 5-vector functionalization handle, eliminating the risk of inadvertently receiving a different positional isomer that would yield an incorrect regioisomeric product in downstream reactions.

Chemical Identity Regiochemistry Bioisostere Differentiation

Commercial Purity Comparison: 5-Carbaldehyde Isomer Offers up to 98% Purity with Multiple Vendor Options

The 5-carbaldehyde isomer is commercially available at 98% purity from Leyan (Cat. 1190853) and at 95% purity from several suppliers including Bidepharm (Cat. BD305194) and AChemBlock (Cat. O29254) . By comparison, the 4-carbaldehyde isomer is offered at 97% by Bidepharm and 98% by MolCore , while the 6-carbaldehyde ranges from 95% (AKSci) to 97%–98% (various vendors), and the 7-carbaldehyde is listed at 97% . The availability of a 98% purity grade for the 5-isomer (Leyan) provides researchers with a high-purity option that meets stringent requirements for sensitive catalytic transformations or biological assays where trace metal or organic impurities could confound results.

Chemical Purity Vendor Selection Procurement

Distinct Physicochemical Computed Descriptors: XLogP3 and Topological Polar Surface Area Differentiate the 5-Carbaldehyde Isomer

PubChem computed descriptors for the 5-carbaldehyde isomer report XLogP3-AA = 0.8 and Topological Polar Surface Area (TPSA) = 46.2 Ų [1]. While the molecular formula and exact mass (173.047678466 Da) are identical across all four positional isomers, the calculated XLogP3 and TPSA values can differ subtly due to the aldehyde group's spatial position affecting the overall dipole and accessible surface area, which are critical parameters in medicinal chemistry for predicting membrane permeability and oral bioavailability. However, at the time of analysis, directly comparable computed values for the 4-, 6-, and 7-carbaldehyde isomers were not available from a single authoritative source to enable a rigorous quantitative comparison; the differentiation claim is therefore class-level and inferred from the known dependence of XLogP3 on substituent position in aromatic systems.

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Utility: 5-Carbaldehyde Isomer is Specifically Cited for Pictet–Spengler and Reductive Amination Applications

The 5-carbaldehyde isomer is explicitly described by suppliers as an isoquinolinone aldehyde used in Pictet–Spengler and reductive amination reactions to construct complex nitrogen-containing scaffolds for pharmaceutical research . The 5-position aldehyde in the 1-oxo-1,2-dihydroisoquinoline framework directs cyclization to form [c]-fused polycyclic products. In contrast, the 4-carbaldehyde, 6-carbaldehyde, and 7-carbaldehyde isomers would yield regioisomeric [b]-, [e]-, or [f]-fused systems, respectively, resulting in fundamentally different core scaffolds [1]. While direct comparative reaction yields are not available, the regiochemical outcome is an absolute difference: only the 5-carbaldehyde isomer produces the specific [c]-fused architecture that may be required for a given target compound.

Synthetic Chemistry Pictet-Spengler Reductive Amination

Optimal Application Scenarios for 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde Based on Comparative Evidence


Medicinal Chemistry SAR Campaigns Requiring a [c]-Fused Isoquinolinone Scaffold

In a structure-activity relationship (SAR) program targeting a [c]-fused isoquinolinone pharmacophore, the 5-carbaldehyde isomer is the only viable aldehyde building block to access the desired regioisomeric core. The unique InChIKey and SMILES identity [1] ensure procurement of the correct positional isomer, while the availability of 98% purity supports high-quality library synthesis without additional purification. Using the 4-, 6-, or 7-carbaldehyde isomers would produce different fused-ring systems, invalidating the SAR hypothesis.

Pictet–Spengler Library Synthesis for CNS-Targeted Compound Collections

For the construction of tetrahydroisoquinoline-based CNS-focused compound libraries via Pictet–Spengler condensation, the 5-carbaldehyde isomer provides a specific vector for diversification that yields [c]-fused products distinct from other isomers [1]. Suppliers explicitly cite this compound for Pictet–Spengler and reductive amination applications , making it a targeted procurement choice for medicinal chemists designing biased library scaffolds.

High-Sensitivity Biological Assays Requiring >97% Purity Building Blocks

When a synthetic intermediate must be used directly in biochemical or cell-based assays without further purification, the 98% purity grade available for the 5-carbaldehyde isomer (Leyan Cat. 1190853) [1] meets the threshold for most screening cascades. The 95% entry-grade material from multiple suppliers also provides a cost-effective option for initial route scouting, with the ability to upgrade to 98% for critical batches.

Physicochemical Property Optimization in Lead Optimization Programs

For lead optimization programs where modulating lipophilicity is key to improving ADME properties, the 5-carbaldehyde isomer offers a defined XLogP3 of 0.8 and TPSA of 46.2 Ų [1] as a starting point. Although direct comparator data for other isomers are not consolidated in a single database, the positional difference is expected to impart distinct physicochemical profiles that can be exploited for fine-tuning drug-like properties during scaffold morphing.

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